molecular formula C12H11N3O4 B8463060 4-(2-Methoxy-4-nitrophenoxy)pyridin-2-amine

4-(2-Methoxy-4-nitrophenoxy)pyridin-2-amine

Cat. No.: B8463060
M. Wt: 261.23 g/mol
InChI Key: IPXANHHBMCOGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxy-4-nitrophenoxy)pyridin-2-amine is a useful research compound. Its molecular formula is C12H11N3O4 and its molecular weight is 261.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

4-(2-methoxy-4-nitrophenoxy)pyridin-2-amine

InChI

InChI=1S/C12H11N3O4/c1-18-11-6-8(15(16)17)2-3-10(11)19-9-4-5-14-12(13)7-9/h2-7H,1H3,(H2,13,14)

InChI Key

IPXANHHBMCOGIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC(=NC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2-aminopyridin-4-ol (0.251 g, 2.28 mmol) in MeCN (4.0 mL) at RT was added DBU (423 μl, 2.80 mmol) and after 30 min a solution of 1-fluoro-2-methoxy-4-nitrobenzene (300 mg, 1.75 mmol) in DMF (2.0 mL) was added dropwise. The reaction mixture was maintained at RT for 1 hr and was then heated to 80° C. for 16 hr. After cooling to RT water (2.0 mL) was added and the mixture was evaporated in vacuo. The residue was partitioned between DCM (30 mL) and brine (20 mL) and the organic layer was separated and dried (MgSO4) and was evaporated in vacuo. The residue was purified by flash column chromatography (SiO2, 40 g, EtOAc in isohexane, 20-100%, gradient elution) to afford 4-(2-methoxy-4-nitrophenoxy)pyridin-2-amine as a bright yellow solid (234 mg, 50%); Rt 1.25 min (Method 2); m/z 262 (M+H)+ (ES+).
Quantity
0.251 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
423 μL
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four

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